Cas no 681477-69-0 (3-acetyl-3-methyl-4H-isochromen-1-one)

3-acetyl-3-methyl-4H-isochromen-1-one is a versatile organic compound with significant applications in organic synthesis. Its unique structure, characterized by a five-membered isochromene ring, offers a platform for diverse transformations. The presence of an acetyl and methyl group provides functionality for various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its stability and reactivity make it a preferred choice in synthetic routes requiring a reliable intermediate.
3-acetyl-3-methyl-4H-isochromen-1-one structure
681477-69-0 structure
Product name:3-acetyl-3-methyl-4H-isochromen-1-one
CAS No:681477-69-0
MF:C12H12O3
MW:204.221883773804
CID:5262272

3-acetyl-3-methyl-4H-isochromen-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-3-methyl-4H-isochromen-1-one
    • 1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-3-methyl-
    • Inchi: 1S/C12H12O3/c1-8(13)12(2)7-9-5-3-4-6-10(9)11(14)15-12/h3-6H,7H2,1-2H3
    • InChI Key: IINYZTCAHWRWNY-UHFFFAOYSA-N
    • SMILES: C1(C(C)=O)(C)OC(=O)C2=CC=CC=C2C1

3-acetyl-3-methyl-4H-isochromen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1108416-1g
3-Acetyl-3-methyl-3,4-dihydro-1h-2-benzopyran-1-one
681477-69-0 95%
1g
$798.0 2024-04-18
Enamine
EN300-398826-1.0g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
1g
$0.0 2023-06-07
Enamine
EN300-398826-2.5g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
2.5g
$2155.0 2023-03-02
Enamine
EN300-398826-0.5g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
0.5g
$1056.0 2023-03-02
Enamine
EN300-398826-5.0g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
5.0g
$3189.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2039199-1g
3-Acetyl-3-methylisochroman-1-one
681477-69-0
1g
¥7673.00 2024-05-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01056084-1g
3-Acetyl-3-methyl-3,4-dihydro-1h-2-benzopyran-1-one
681477-69-0 95%
1g
¥5481.0 2024-04-18
Enamine
EN300-398826-10.0g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
10.0g
$4729.0 2023-03-02
Enamine
EN300-398826-0.1g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
0.1g
$968.0 2023-03-02
Enamine
EN300-398826-0.05g
3-acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
681477-69-0
0.05g
$924.0 2023-03-02

Additional information on 3-acetyl-3-methyl-4H-isochromen-1-one

Professional Introduction to 3-acetyl-3-methyl-4H-isochromen-1-one (CAS No. 681477-69-0)

3-acetyl-3-methyl-4H-isochromen-1-one, with the chemical formula C₁₁H₈O₃, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone, identified by its unique CAS number 681477-69-0, has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the isochromene class of molecules, which are known for their broad spectrum of biological activities and utility in drug development.

The structural features of 3-acetyl-3-methyl-4H-isochromen-1-one include a chromene core with an acetyl group at the 3-position and a methyl group at the 3'-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacophores. The presence of both carbonyl and aromatic functional groups enhances its reactivity, enabling diverse chemical modifications that can be tailored for specific biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of isochromene derivatives. Research has demonstrated that compounds within this class exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The acetyl and methyl substituents in 3-acetyl-3-methyl-4H-isochromen-1-one play a crucial role in modulating these effects by influencing both the solubility and binding affinity of the molecule to biological targets.

One of the most compelling aspects of 3-acetyl-3-methyl-4H-isochromen-1-one is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Its chromene backbone provides a stable platform for further functionalization, allowing chemists to introduce additional pharmacophoric elements that can enhance therapeutic efficacy. For instance, studies have shown that derivatives of this compound can be modified to target specific enzymes or receptors involved in metabolic disorders and neurodegenerative diseases.

The synthesis of 3-acetyl-3-methyl-4H-isochromen-1-one typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only improve the efficiency of production but also allow for greater control over the stereochemistry of the final product, which is critical for biological activity.

In the realm of drug discovery, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 3-acetyl-3-methyl-4H-isochromen-1-one. By leveraging these technologies, researchers can rapidly assess the binding affinity and metabolic stability of potential drug candidates, streamlining the development process. Additionally, advances in crystallography have provided valuable insights into how this compound interacts with biological targets at the molecular level, further guiding medicinal chemists in optimizing its pharmacological properties.

The safety profile of 3-acetyl-3-methyl-4H-isochromen-1-one is another critical consideration in its application to pharmaceuticals. Extensive toxicological studies have been conducted to evaluate its acute and chronic effects on living organisms. These investigations have revealed that while the compound exhibits significant biological activity, it also demonstrates an acceptable level of toxicity at therapeutic doses. This balance between efficacy and safety makes it a promising candidate for further development.

The future prospects for 3-acetyl-3-methyl-4H-isochromen-1-one are vast, particularly as our understanding of its mechanistic actions continues to evolve. Ongoing research aims to uncover new pathways through which this compound can be utilized to address unmet medical needs. By integrating insights from structural biology, computational chemistry, and clinical trials, scientists are poised to unlock the full therapeutic potential of this remarkable molecule.

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